![molecular formula C8H10O2 B3022784 3-(Methoxymethyl)phenol CAS No. 57234-51-2](/img/structure/B3022784.png)
3-(Methoxymethyl)phenol
Overview
Description
3-(Methoxymethyl)phenol, also known as m-Hydroxyanisole, is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of approximately 138.17 . This compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of phenols, such as 3-(Methoxymethyl)phenol, can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of 3-(Methoxymethyl)phenol is represented by the InChI code 1S/C8H10O2/c1-10-6-7-3-2-4-8(9)5-7/h2-5,9H,6H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
Phenols, including 3-(Methoxymethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
3-(Methoxymethyl)phenol is a solid at room temperature . It has a boiling point of 119-120°C at 4 mmHg . The compound is stored under nitrogen at a temperature of 4°C .Scientific Research Applications
Deprotection of Phenol Methoxymethyl Ethers
Deprotection of various phenols from their respective methoxymethyl ethers using a heteropolyacid catalyst has been studied . The catalyst was the Wells-Dawson heteropolyacid, used both in bulk or supported on silica . Yields were high to quantitative after less than one hour reaction time and the catalyst was easily recoverable and reusable .
Synthesis of Bioactive Natural Products
Phenol derivatives, including 3-(Methoxymethyl)phenol, have high potential as building blocks for the synthesis of bioactive natural products . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
Production of Conducting Polymers
Phenol derivatives are also used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the electronics industry for the production of conductive inks, organic light-emitting diodes (OLEDs), and solar cells .
Production of Plastics, Adhesives, and Coatings
m-Aryloxy phenols, a class of compounds that includes 3-(Methoxymethyl)phenol, are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Use as Antioxidants
m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . They also have applications as antioxidants, which can help to prevent oxidative damage in various materials and biological systems .
Use as Ultraviolet Absorbers
m-Aryloxy phenols can be used as ultraviolet absorbers . This makes them useful in a variety of applications, including in sunscreens and other skincare products, as well as in materials that need to be protected from UV radiation .
Safety And Hazards
Future Directions
Research on the deprotection of various phenols from their respective methoxymethyl ethers using a heteropolyacid catalyst has shown promising results . The catalyst was the Wells-Dawson heteropolyacid, used both in bulk or supported on silica. Yields were high to quantitative after less than one hour reaction time and the catalyst was easily recoverable and reusable . This suggests potential future directions for the use of 3-(Methoxymethyl)phenol in various chemical reactions.
properties
IUPAC Name |
3-(methoxymethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-6-7-3-2-4-8(9)5-7/h2-5,9H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVSHQOVBKPECT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555722 | |
Record name | 3-(Methoxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)phenol | |
CAS RN |
57234-51-2 | |
Record name | 3-(Methoxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methoxymethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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